molecular formula C9H12O6 B093841 Cyclohexane-1,3,5-tricarboxylic acid CAS No. 16526-68-4

Cyclohexane-1,3,5-tricarboxylic acid

Cat. No.: B093841
CAS No.: 16526-68-4
M. Wt: 216.19 g/mol
InChI Key: FTHDNRBKSLBLDA-UHFFFAOYSA-N
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Description

Cyclohexane-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C9H12O6. It is a tricarboxylic acid derivative of cyclohexane, where three carboxyl groups are attached to the 1st, 3rd, and 5th positions of the cyclohexane ring. This compound is known for its unique structural properties and its applications in various fields of scientific research .

Mechanism of Action

Target of Action

Cyclohexane-1,3,5-tricarboxylic acid (CTA) is a complex molecule that primarily targets tripodal abiotic receptors . These receptors are involved in various biochemical processes, including the formation of supramolecular architectures .

Mode of Action

CTA interacts with its targets through the formation of a 1:1 complex . This complex lacks C3 symmetry and packs into a multi-columnar self-assembly . The interaction of CTA with its targets results in changes in the structural conformation of the receptors, which can influence their function .

Biochemical Pathways

It’s known that cta can co-crystallize with a range of organic bases containing one, two, or more hydrogen bond acceptors . This suggests that CTA may influence pathways involving these organic bases and their associated reactions .

Pharmacokinetics

It’s known that cta is a solid compound with a molecular weight of 21619 . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of CTA’s action are largely dependent on its interaction with its targets. The formation of the 1:1 complex with tripodal abiotic receptors can influence the receptors’ function and potentially alter cellular processes .

Action Environment

The action, efficacy, and stability of CTA can be influenced by various environmental factors. For instance, CTA is stable in dry conditions at room temperature . Therefore, the presence of moisture or extreme temperatures could potentially affect its stability and action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,3,5-tricarboxylic acid can be synthesized through the catalytic hydrogenation of 1,3,5-benzenetricarboxylic acid. The process involves using a noble metal catalyst, such as rhodium on alumina, under specific conditions of temperature and pressure. For instance, hydrogenation at 70°C and 50 psi for about 7 hours can yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexane-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biochemical pathways and as a molecular scaffold for drug design.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Comparison with Similar Compounds

Cyclohexane-1,3,5-tricarboxylic acid can be compared with other similar compounds such as:

This compound stands out due to its unique combination of structural stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

cyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDNRBKSLBLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937053, DTXSID901247638
Record name Cyclohexane-1,3,5-tricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25357-95-3, 16526-68-4, 16526-69-5
Record name 25357-95-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid
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Record name 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of cyclohexane-1,3,5-tricarboxylic acid?

A1: this compound (H3ctc) is a cyclic molecule consisting of a cyclohexane ring with three carboxylic acid (COOH) groups attached to carbons 1, 3, and 5. This symmetrical arrangement of carboxylic acid groups makes it an interesting building block for supramolecular assemblies and metal-organic frameworks (MOFs).

Q2: How is this compound used in the construction of metal-organic frameworks?

A: this compound acts as an organic linker in MOFs by coordinating metal ions through its carboxylic acid groups. The specific arrangement of these groups allows for the formation of various network topologies. For example, research has demonstrated the creation of 2D honeycomb networks using H3ctc and silver(I) ions with 2,1,3-benzoselenadiazole as an auxiliary ligand. []

Q3: What is Kemp's acid, and how is it related to this compound?

A: Kemp's acid is the common name for the cis,cis isomer of this compound. Its structure has been studied at various temperatures, including 120K. [] This isomer is of particular interest in supramolecular chemistry due to its ability to form strong hydrogen bonds and its preorganized structure for binding guest molecules.

Q4: Can this compound be used to create tripodal structures?

A: Yes, this compound serves as a scaffold for designing tripodal molecules. Researchers have utilized click and Sonogashira reactions to incorporate ion-binding triazole and pyridazin-3(2H)-one units onto the H3ctc core, creating C3 symmetric tripodal ligands. These ligands demonstrated copper(I)-binding potential. []

Q5: What analytical techniques are used to characterize this compound and its derivatives?

A: A range of analytical techniques are employed to characterize H3ctc and its derivatives. These include X-ray crystallography to determine crystal structures, [] NMR (1H, 13C, and 2D) for structural elucidation, [, ] and HRMS and IR spectroscopy for further characterization. []

Q6: Beyond MOFs, are there other applications of this compound?

A: Research suggests potential applications beyond MOFs. For example, H3ctc serves as a starting material for synthesizing trivalent C3-symmetrical cyclic phenylboronic acid derivatives, which may have biological applications. [] Additionally, the inherent chirality of certain H3ctc derivatives makes them interesting candidates for studying chiral recognition and asymmetric catalysis.

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